2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide
Description
2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide is a complex organic compound that features a cyclopentyl group, an oxazole ring, and an ethanesulfonamide moiety
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c1-11(10-15-12(2)16-20-13(15)3)17-21(18,19)9-8-14-6-4-5-7-14/h11,14,17H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAFRDMVJNGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods. The final step usually involves the sulfonation of the ethanesulfonamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]methanesulfonamide
- 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]benzenesulfonamide
Uniqueness
What sets 2-cyclopentyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]ethanesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopentyl group and the oxazole ring in conjunction with the ethanesulfonamide moiety provides a distinct profile that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
